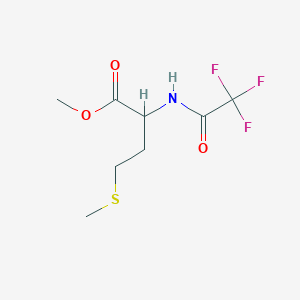
N-TFA-DL-METHIONINE METHYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-TFA-DL-METHIONINE METHYL ESTER is a chemical compound with the molecular formula C8H12F3NO3S and a molecular weight of 259.25 g/mol. This compound is characterized by the presence of a trifluoroacetyl group, a methylsulfanyl group, and a butanoate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-TFA-DL-METHIONINE METHYL ESTER can be achieved through several synthetic routes. One common method involves the reaction of 4-methylsulfanyl-2-aminobutanoic acid with trifluoroacetic anhydride in the presence of a suitable base, followed by esterification with methanol. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 2-4 hours. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-TFA-DL-METHIONINE METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
Common reagents and conditions used in these reactions include mild temperatures (0-50°C), solvents like dichloromethane or ethanol, and reaction times ranging from 1-6 hours. Major products formed from these reactions include sulfoxides, sulfones, trifluoromethyl derivatives, and various substituted esters and amides.
Scientific Research Applications
N-TFA-DL-METHIONINE METHYL ESTER has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl and methylsulfanyl groups.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring fluorinated and sulfur-containing functional groups.
Mechanism of Action
The mechanism of action of N-TFA-DL-METHIONINE METHYL ESTER involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The methylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can further interact with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
N-TFA-DL-METHIONINE METHYL ESTER can be compared with similar compounds such as:
Methyl 4-methylsulfanyl-2-aminobutanoate: Lacks the trifluoroacetyl group, resulting in different chemical reactivity and biological activity.
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate: Contains an additional carbon in the butanoate chain, which can affect its physical and chemical properties.
Ethyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate: The ethyl ester variant, which may have different solubility and reactivity compared to the methyl ester.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1808-40-8 |
|---|---|
Molecular Formula |
C8H12F3NO3S |
Molecular Weight |
259.25 g/mol |
IUPAC Name |
methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate |
InChI |
InChI=1S/C8H12F3NO3S/c1-15-6(13)5(3-4-16-2)12-7(14)8(9,10)11/h5H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
GRAAOQUKOGOXJR-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCSC)NC(=O)C(F)(F)F |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C(F)(F)F |
Synonyms |
N-TFA-DL-METHIONINE METHYL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



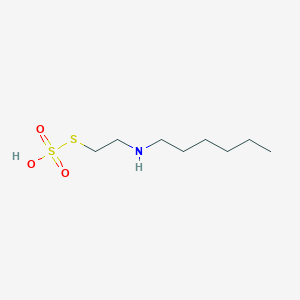
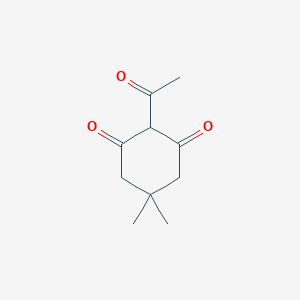
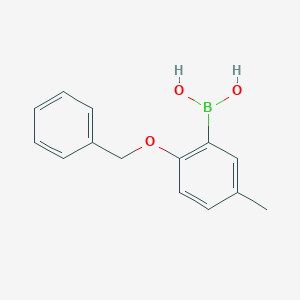
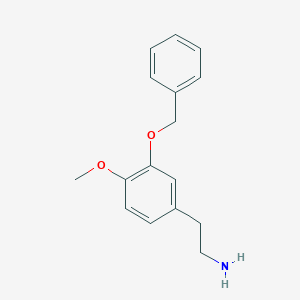
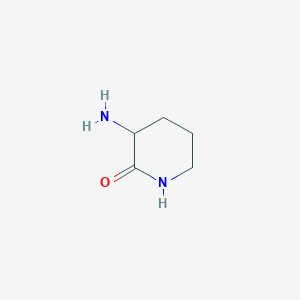
![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)
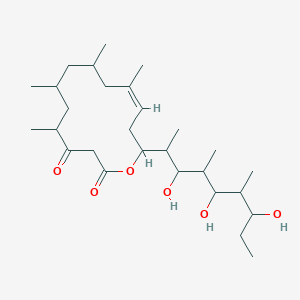
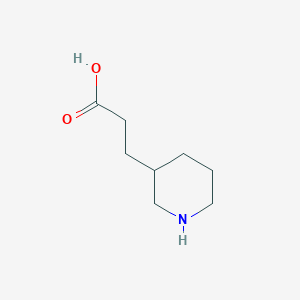
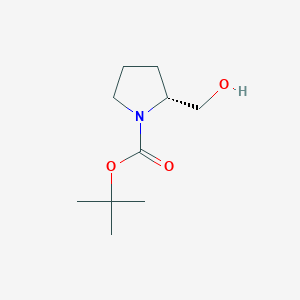
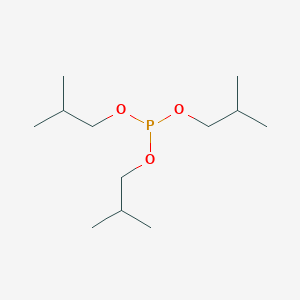
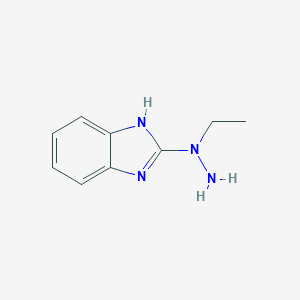
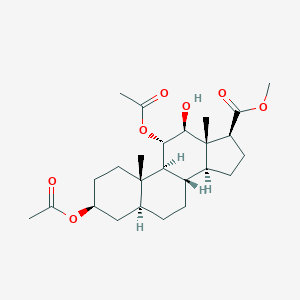
![N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide](/img/structure/B154947.png)
